molecular formula C7H4BrNOS B8727816 2-Bromo-6h-thieno[2,3-c]pyridin-7-one

2-Bromo-6h-thieno[2,3-c]pyridin-7-one

Cat. No.: B8727816
M. Wt: 230.08 g/mol
InChI Key: QBRRKBBDPKCJFZ-UHFFFAOYSA-N
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Description

2-Bromo-6h-thieno[2,3-c]pyridin-7-one (CAS: 960289-03-6) is a bicyclic heterocyclic compound featuring a fused thiophene-pyridinone scaffold with a bromine substituent at position 2. Its synthesis involves bromination of 5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one using acetic acid and water under controlled conditions, yielding a stable intermediate for further functionalization . The bromine atom enhances electrophilic reactivity, making it a versatile building block for cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry.

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

2-bromo-6H-thieno[2,3-c]pyridin-7-one

InChI

InChI=1S/C7H4BrNOS/c8-5-3-4-1-2-9-7(10)6(4)11-5/h1-3H,(H,9,10)

InChI Key

QBRRKBBDPKCJFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1C=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6h-thieno[2,3-c]pyridin-7-one typically involves the bromination of thieno[2,3-c]pyridin-7-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The hydroxyl group at the seventh position can be oxidized to form the corresponding ketone or aldehyde derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring to a piperidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.

    Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products: The major products formed from these reactions include various substituted thienopyridine derivatives, oxidized ketones or aldehydes, and reduced piperidine derivatives.

Scientific Research Applications

2-Bromo-6h-thieno[2,3-c]pyridin-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, particularly those involving kinase inhibition.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Bromo-6h-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP-mimetic inhibitor, binding to the ATP-binding site of kinases and preventing their phosphorylation activity. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential therapeutic agent for cancer and other diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

a) Pyrrolo[2,3-c]pyridin-7-one Derivatives
  • 4-Bromo-6-methyl-1-tosyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1361481-63-1) Structural Differences: Replaces the thiophene ring with a pyrrole, introduces a methyl group at position 6, and adds a tosyl group. Functional Impact: The tosyl group improves stability during synthesis but reduces cell permeability. Bromine at position 4 (vs. Biological Relevance: Demonstrated activity as bromodomain-containing protein 4 (BRD4) inhibitors (IC₅₀ = 20.0 µM; Ki = 8.9–13.0 µM), suggesting bromine position critically modulates target binding .
b) Pyrido[2,3-c]pyridazine Derivatives
  • Functional Impact: Acts as a Bcl-xL inhibitor, leveraging nitrogen-rich rings for protein interactions. The absence of bromine limits cross-coupling utility but enhances solubility .

Substituent Position and Electronic Effects

Compound Bromine Position Key Substituents Reactivity Profile Biological Target
2-Bromo-6h-thieno[2,3-c]pyridin-7-one 2 None High electrophilicity for Suzuki couplings BRD4, kinases (potential)
4-Bromo-pyrrolo[2,3-c]pyridin-7-one 4 Methyl, tosyl Moderate reactivity; stabilized by tosyl BRD4 (IC₅₀ = 20.0 µM)
3-Bromo-6H,7H-[1,4]dioxino[2,3-c]pyridazine 3 Dioxane ring Low electrophilicity; steric hindrance TLR7-9 antagonists (theoretical)

Key Insight: Bromine at position 2 in thieno[2,3-c]pyridin-7-one enhances electrophilic substitution efficiency compared to position 4 in pyrrolo analogs. This positional isomerism significantly impacts binding to targets like BRD4 .

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